LOX-IN-3 dihydrochloride

Description

Overview of Lysyl Oxidase Isoforms: LOX, LOXL1, LOXL2, LOXL3, and LOXL4

The mammalian lysyl oxidase family consists of five members: LOX and four lysyl oxidase-like proteins (LOXL1, LOXL2, LOXL3, and LOXL4). nih.govportlandpress.com All five isoforms share a highly conserved C-terminal catalytic domain which contains a copper-binding motif and a lysyl-tyrosyl-quinone (LTQ) cofactor, essential for their enzymatic activity. mdpi.commdpi.com The N-terminal regions are more variable, which likely contributes to their distinct functions and substrate specificities. nih.govmdpi.com

Based on their structural features, the LOX family can be divided into two subfamilies. mdpi.com LOX and LOXL1 constitute one subfamily, characterized by the presence of a propeptide sequence that is cleaved for activation. mdpi.comnih.govmdpi.com The other subfamily includes LOXL2, LOXL3, and LOXL4, which all contain four scavenger receptor cysteine-rich (SRCR) domains in their propeptide regions. mdpi.commdpi.com It is believed that these SRCR domains are involved in protein-protein interactions and cell adhesion. mdpi.com Unlike LOX and LOXL1, it is not clear if LOXL2, LOXL3, and LOXL4 require proteolytic processing for their activation. nih.gov

| Isoform | Key Structural Features | Primary Functions |

| LOX | Propeptide sequence, most abundant isoform. bohrium.comnih.gov | Crucial for collagen and elastin (B1584352) biosynthesis. nih.gov |

| LOXL1 | Propeptide sequence, important for its own trafficking and activation. nih.gov | Primarily involved in elastin maturation. bohrium.com |

| LOXL2 | Four scavenger receptor cysteine-rich (SRCR) domains. mdpi.commdpi.com | Contributes to fibrotic tissue remodeling and has been implicated in cancer progression. nih.govnih.gov |

| LOXL3 | Four scavenger receptor cysteine-rich (SRCR) domains, bipartite nuclear localization signal. mdpi.com | Involved in developmental processes; mutations can lead to developmental defects. physiology.org |

| LOXL4 | Four scavenger receptor cysteine-rich (SRCR) domains. mdpi.commdpi.com | Implicated in cancer biology, with mutations found in bladder cancer. um.es |

Biochemical Functions of Lysyl Oxidases in Extracellular Matrix (ECM) Remodeling

The primary and most well-understood function of the lysyl oxidase family is their role in the remodeling and stabilization of the ECM. nih.gov This is achieved through their catalytic activity, which initiates the cross-linking of collagen and elastin fibers. nih.gov

The catalytic function of lysyl oxidases involves the oxidative deamination of the ε-amino group of specific lysine (B10760008) and hydroxylysine residues within collagen and elastin precursor proteins. bohrium.commdpi.com This enzymatic reaction converts these amino acid residues into highly reactive aldehydes, known as allysine (B42369) and hydroxyallysine. mdpi.comwikipedia.org This initial step is the rate-limiting factor in the formation of collagen cross-links. nih.gov The catalytic process follows a ping-pong mechanism and requires copper as a cofactor. mdpi.comresearchgate.net

Following the formation of allysine and hydroxyallysine, these reactive aldehydes spontaneously undergo a series of condensation reactions with other aldehyde or unmodified lysine and hydroxylysine residues on adjacent collagen or elastin molecules. annualreviews.orgresearchgate.net This process results in the formation of stable, covalent intra- and intermolecular cross-links. bohrium.com These cross-links are essential for the assembly and stabilization of collagen fibrils and the integrity and elasticity of mature elastin fibers. wikipedia.orgnih.gov The resulting mature, cross-linked ECM provides structural support and mechanical strength to tissues. portlandpress.com In collagen, this leads to the formation of complex structures like pyridinolines, while in elastin, it results in the formation of desmosines. wikipedia.org

Pathophysiological Roles of Lysyl Oxidases

Dysregulation of lysyl oxidase expression and activity is a key factor in the pathogenesis of several diseases, most notably fibrotic disorders and cancer. bohrium.comnih.gov

Fibrosis is characterized by the excessive accumulation of ECM components, leading to tissue stiffening and organ dysfunction. nih.govphysiology.org Elevated levels and activity of lysyl oxidases, particularly LOX and LOXL2, are consistently observed in various fibrotic conditions, including pulmonary, liver, kidney, and cardiac fibrosis. nih.govnih.govphysiology.orgphysiology.orgphysiology.org The increased cross-linking of collagen makes the fibrotic matrix resistant to degradation, thereby contributing to its accumulation. nih.gov For instance, in systemic sclerosis, LOX levels are increased in lung fibroblasts, contributing directly to the fibrotic pathology. physiology.org Similarly, LOXL2 has been identified as a key mediator of fibrosis, with its expression being significantly upregulated in profibrotic conditions. nih.govnih.gov

The role of lysyl oxidases in cancer is complex, with evidence supporting both tumor-promoting and tumor-suppressing functions. mdpi.comdntb.gov.ua However, a significant body of research points towards a pro-tumorigenic role for several LOX family members, particularly LOX and LOXL2. portlandpress.combohrium.com

Upregulation of LOX and LOXL2 is frequently observed in various types of cancer, including breast, colorectal, and pancreatic cancer, and is often associated with poor prognosis. bohrium.comaacrjournals.org Lysyl oxidases contribute to cancer progression through several mechanisms:

ECM Stiffening: By increasing collagen cross-linking, LOX enzymes remodel the tumor microenvironment, creating a stiffer matrix that can promote tumor cell invasion and metastasis. jcancer.org

Promotion of Metastasis: LOX secreted by hypoxic tumor cells can create a "pre-metastatic niche" in distant organs, preparing them for the arrival of metastatic cells. aacrjournals.orgjcancer.org This involves recruiting bone marrow-derived cells and remodeling the local ECM. jcancer.org

Angiogenesis: LOX has been shown to promote the formation of new blood vessels (angiogenesis) in tumors, which is essential for their growth and survival. wikipedia.orgmdpi.com

Cell Signaling: Lysyl oxidases can also influence cell behavior directly by interacting with and modulating signaling pathways that control cell adhesion, migration, and proliferation. mdpi.com For example, LOX can activate signaling pathways such as the SRC/FAK and PI3K/Akt pathways. mdpi.com

LOX-IN-3 dihydrochloride (B599025)

LOX-IN-3 dihydrochloride is a small molecule inhibitor of the lysyl oxidase family of enzymes. medchemexpress.comglpbio.com It is an orally active compound that has shown potential in preclinical research for the treatment of fibrosis and cancer. medchemexpress.cominvivochem.combioscience.co.uk

Mechanism of Action: this compound acts as an inhibitor of LOX and LOXL2. medchemexpress.comglpbio.com It has been shown to inhibit the activity of bovine LOX with an IC50 value of less than 10 μM and human LOXL2 with an IC50 of less than 1 μM. medchemexpress.commedchemexpress.commedchemexpress.com It also demonstrates sustained inhibition of LOXL1 and LOXL2. medchemexpress.commedchemexpress.com By inhibiting the catalytic activity of these enzymes, this compound can prevent the cross-linking of collagen and elastin, thereby reducing tissue fibrosis and potentially impacting tumor progression. glpbio.com

Preclinical Research Findings:

In a rat model, a single oral dose of this compound was shown to completely abolish lysyl oxidase activity. glpbio.commedchemexpress.com

In a mouse model of unilateral ureteral obstruction, a model for kidney fibrosis, daily oral administration of this compound for 14 days reduced kidney fibrosis. glpbio.commedchemexpress.commedchemexpress.com

In a mouse model of lung fibrosis, daily oral administration for 21 days significantly reduced lung fibrosis. medchemexpress.commedchemexpress.com

In a mouse model of hepatic fibrosis and breast cancer metastasis, treatment with a similar compound significantly reduced liver fibrosis, collagen cross-links, and the metastatic load in the liver. glpbio.com

These findings suggest that inhibitors of the lysyl oxidase family, such as this compound, represent a promising therapeutic strategy for diseases characterized by excessive ECM remodeling.

Role in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, wound healing, and various pathological conditions, including tumor growth. The LOX enzyme family plays a significant role in orchestrating this process. targetmol.commedchemexpress.com The enzymatic activity of LOX is essential for stimulating endothelial cells, which are the primary cells lining blood vessels. targetmol.com

Members of the LOX family, particularly LOX and LOXL2, have been shown to promote angiogenesis. nih.govglpbio.com Their expression can lead to an increase in key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF). targetmol.comglpbio.com For instance, research has demonstrated that LOX can activate the Akt signaling pathway, which in turn upregulates VEGF expression, a potent stimulator of blood vessel formation. targetmol.com Furthermore, studies using zebrafish models have shown that LOXL2 is required for the proper formation of capillaries and the assembly of type IV collagen in the endothelial basement membrane, a critical component of the vascular microenvironment. nih.gov This body of evidence indicates that the LOX family contributes to angiogenesis through both the direct remodeling of the ECM to support new vessel growth and the modulation of cell signaling pathways that drive endothelial cell migration and proliferation. targetmol.comnih.gov

Rationale for Pharmacological Inhibition of Lysyl Oxidases

Given the crucial role of the LOX family in pathological processes such as tumor progression and fibrosis, these enzymes have emerged as attractive targets for pharmacological inhibition. invivochem.commedchemexpress.comglpbio.com In the context of cancer, elevated LOX expression is frequently observed in hypoxic (low-oxygen) tumor microenvironments. medchemexpress.comtargetmol.cn The increased enzymatic activity leads to excessive cross-linking and stiffening of the ECM, which promotes tumor cell invasion and metastasis. biocompare.comglpbio.com By inhibiting LOX, it is possible to disrupt this process, potentially reducing the metastatic spread of cancer. glpbio.com

Furthermore, the dense and rigid matrix created by LOX activity can act as a physical barrier, impeding the diffusion of chemotherapy drugs into the tumor. Studies have shown that inhibiting LOX can improve the distribution and efficacy of cytotoxic treatments in 3D tumor models, suggesting a strategy to overcome drug resistance. Beyond cancer, abnormal LOX activity is a hallmark of fibrotic diseases, which are characterized by the excessive deposition and cross-linking of ECM components in organs like the lungs, liver, and kidneys. selleckchem.comglpbio.com Pharmacological inhibition of LOX is therefore being explored as a therapeutic approach to reduce tissue stiffness, slow the progression of fibrosis, and restore normal tissue function. selleckchem.com The development of specific inhibitors against LOX family members offers a promising strategy for treating a range of diseases characterized by aberrant ECM remodeling. selleckchem.comtargetmol.cn

This compound: A Focus on a Novel Inhibitor

This compound, also known as PXS-5505, is an orally active small molecule inhibitor of the lysyl oxidase enzyme family. invivochem.comnih.gov It has been identified as a compound with potential applications in research areas focused on fibrosis, cancer, and angiogenesis due to its ability to target LOX-mediated pathological processes. medchemexpress.comnih.gov

Mechanism of Action and In Vitro Activity

This compound functions by inhibiting the enzymatic activity of multiple members of the LOX family. invivochem.com Its inhibitory profile has been characterized in various in vitro assays. The compound, referred to as "Compound 33" in foundational studies, demonstrates potent inhibition of human LOXL2 with a half-maximal inhibitory concentration (IC₅₀) of less than 1 µM. medchemexpress.comtargetmol.comnih.gov It also inhibits bovine LOX with an IC₅₀ value of less than 10 µM. medchemexpress.comtargetmol.comnih.gov Research indicates that this compound provides sustained inhibition of both LOXL1 and LOXL2. invivochem.commedchemexpress.com Importantly, it shows lower activity against other amine oxidases, such as semicarbazide-sensitive amine oxidase (SSAO/VAP-1) and monoamine oxidase B (MAO-B), suggesting a degree of selectivity for the LOX family. medchemexpress.comtargetmol.comnih.gov

Table 1: In Vitro Inhibitory Activity of LOX-IN-3

| Target Enzyme | IC₅₀ Value |

|---|---|

| Human LOXL2 | <1 µM |

| Bovine LOX | <10 µM |

Data sourced from multiple research findings. medchemexpress.comtargetmol.comnih.gov

In Vivo Research Findings

The activity of this compound has been evaluated in several preclinical animal models, demonstrating its biological effects in vivo.

General LOX Inhibition: In a study involving rats, a single oral administration of the compound was sufficient to completely abolish lysyl oxidase activity. A notable finding was the long duration of action; the half-life of recovery for enzyme activity was between 24 hours in the aorta and 2-3 days in the ear, even after plasma concentrations of the inhibitor had fallen significantly. biocompare.comtargetmol.comnih.gov

Kidney Fibrosis Model: In a mouse model of acute kidney fibrosis (unilateral ureteric obstruction), daily oral administration of this compound for 14 days was shown to reduce the area of fibrosis in the kidney. biocompare.comtargetmol.comnih.gov

Lung Fibrosis Model: The compound was also tested in a mouse model of bleomycin-induced lung fibrosis. Daily oral treatment for 21 days significantly reduced lung weight and the extent of fibrotic damage as measured by the Ashcroft score. medchemexpress.combiocompare.comtargetmol.com

Liver Fibrosis and Metastasis Model: In a more complex study, this compound was administered to mice with induced hepatic fibrosis. The treatment significantly reduced liver fibrosis and collagen cross-links. When a mouse breast cancer cell line was subsequently introduced, the mice treated with the inhibitor showed a significantly reduced metastatic load in the liver, highlighting its potential to impact both fibrosis and cancer progression. medchemexpress.comnih.gov

Table 2: Summary of In Vivo Studies with this compound

| Animal Model | Condition | Key Finding |

|---|---|---|

| Rat | Normal | Abolished LOX activity with sustained effect. targetmol.comnih.gov |

| Mouse | Unilateral Ureteric Obstruction | Reduced kidney fibrosis. biocompare.comtargetmol.comnih.gov |

| Mouse | Bleomycin-induced lung fibrosis | Reduced lung fibrosis score and lung weight. medchemexpress.combiocompare.comtargetmol.com |

| Mouse | Hepatic fibrosis & breast cancer | Reduced liver fibrosis, collagen cross-links, and metastatic load. medchemexpress.comnih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

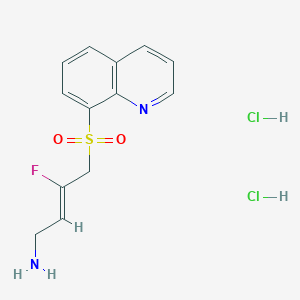

IUPAC Name |

(Z)-3-fluoro-4-quinolin-8-ylsulfonylbut-2-en-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2S.2ClH/c14-11(6-7-15)9-19(17,18)12-5-1-3-10-4-2-8-16-13(10)12;;/h1-6,8H,7,9,15H2;2*1H/b11-6-;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYHSAUHJBNINZ-LEOXJOGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)CC(=CCN)F)N=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)C/C(=C/CN)/F)N=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Characterization of Lox in 3 Dihydrochloride As a Lysyl Oxidase Inhibitor

Historical Context of Lysyl Oxidase Inhibitor Development

The quest to modulate the activity of lysyl oxidase enzymes is not a new endeavor. For decades, researchers have recognized the therapeutic potential of inhibiting these enzymes. The first identified and most widely studied inhibitor is β-aminopropionitrile (BAPN), a naturally occurring compound found in the sweet pea. mdpi.com BAPN acts as an irreversible inhibitor of the LOX family. nih.gov While instrumental as a research tool, the clinical development of BAPN has been hampered by a lack of specificity and sites for chemical modification. nih.govacs.org

The limitations of BAPN spurred the search for more drug-like small molecule inhibitors. nih.gov This led to the exploration of various chemical scaffolds. Early efforts included the investigation of haloallylamine-based inhibitors, which showed promise in selectively targeting LOX family members. nih.govacs.org The development of aminomethylenethiophene (AMT) and aminomethylene-5-sulfonylthiazole-based inhibitors marked a significant step forward, yielding compounds with improved potency and pharmacokinetic profiles. nih.govacs.org These advancements laid the groundwork for the discovery of highly potent and selective inhibitors like LOX-IN-3 dihydrochloride (B599025).

Identification and Initial Profiling of LOX-IN-3 Dihydrochloride

This compound, also referred to as compound 33 in some literature, emerged from a focused effort to develop novel haloallylamine sulfone derivative inhibitors of lysyl oxidases. medchemexpress.com The initial profiling of this compound revealed it to be an orally active inhibitor of the lysyl oxidase enzyme family. medchemexpress.comtargetmol.com Further characterization identified it as a potent, irreversible inhibitor. acs.org

Inhibitory Spectrum of this compound Across LOX Isoforms

A critical aspect of characterizing any new enzyme inhibitor is to determine its potency and selectivity across different enzyme isoforms. Research has shown that this compound exhibits a distinct inhibitory profile against various lysyl oxidase enzymes.

Potency Against Human LOXL2 Activity

This compound has demonstrated significant potency against human lysyl oxidase-like 2 (LOXL2). Studies have consistently reported its half-maximal inhibitory concentration (IC50) to be less than 1 µM for human LOXL2. medchemexpress.comtargetmol.commedchemexpress.combiocompare.commedchemexpress.cominvivochem.comglpbio.comglpbio.com This high potency indicates a strong inhibitory effect on this particular isoform, which is implicated in various pathological processes, including fibrosis and cancer. mdpi.comresearchgate.net

Potency Against Bovine LOX Activity

In addition to its potent inhibition of human LOXL2, this compound also effectively inhibits bovine lysyl oxidase (LOX). The IC50 value for its activity against bovine LOX is reported to be less than 10 µM. medchemexpress.comtargetmol.commedchemexpress.combiocompare.commedchemexpress.cominvivochem.comglpbio.comglpbio.com This demonstrates a broader inhibitory activity across different species and isoforms of the lysyl oxidase family.

Selectivity Profile Against Other Amine Oxidases (e.g., SSAO/VAP-1, MAO-B)

To assess its specificity, this compound was tested against other amine oxidases, such as Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), and Monoamine Oxidase B (MAO-B). The results indicated that this compound is less active against these enzymes. medchemexpress.commedchemexpress.commedchemexpress.cominvivochem.comglpbio.comglpbio.com This selectivity is a crucial attribute, as it suggests a lower likelihood of off-target effects that can be associated with less specific inhibitors. The development of inhibitors with high selectivity for the LOX family over other amine oxidases has been a key objective in the field to improve safety and efficacy. nih.gov

Interactive Data Tables

Table 1: Inhibitory Potency of this compound

Table 2: Selectivity Profile of this compound

| Enzyme | Activity |

| SSAO/VAP-1 | Less Active medchemexpress.commedchemexpress.commedchemexpress.cominvivochem.comglpbio.comglpbio.com |

| MAO-B | Less Active medchemexpress.commedchemexpress.commedchemexpress.cominvivochem.comglpbio.comglpbio.com |

Molecular and Enzymatic Mechanisms of Action of Lox in 3 Dihydrochloride

Mechanism of Lysyl Oxidase Inhibition by LOX-IN-3 Dihydrochloride (B599025)

The inhibitory activity of LOX-IN-3 dihydrochloride against the lysyl oxidase family of enzymes is characterized by a specific and targeted mechanism of action. This involves a direct and irreversible interaction with the enzyme's catalytic machinery.

Nature of Enzyme-Inhibitor Interaction (e.g., Competitive, Irreversible)

This compound is classified as a mechanism-based and irreversible inhibitor of lysyl oxidase. acs.orgnih.gov This classification is supported by evidence of time-dependent enzyme inactivation, where the potency of inhibition increases with longer pre-incubation times. nih.gov The irreversible nature of this inhibition has been demonstrated in studies of similar compounds using jump dilution assays, which distinguish between reversible and irreversible binding. acs.org For instance, in vivo studies have shown that despite plasma concentrations of the compound falling well below its inhibitory concentration, the recovery of lysyl oxidase activity is significantly delayed, with a half-life of 24 hours in the aorta and 2-3 days in the ear. medchemexpress.commedchemexpress.com This sustained inhibition is a hallmark of irreversible inhibitors. medchemexpress.commedchemexpress.com

Proposed Binding Site Interactions with Lysyl Oxidase Catalytic Domains

The catalytic domain of lysyl oxidase enzymes features a highly conserved active site containing a copper ion and a critical lysyl tyrosylquinone (LTQ) cofactor. nih.govku.edu The primary interaction of this compound is proposed to occur within this catalytic site. The mechanism is believed to involve the formation of a stable Schiff base between the primary amine of the inhibitor's aminomethylene group and the reactive carbonyl group of the LTQ cofactor. acs.orgnih.gov This covalent bond formation effectively inactivates the enzyme. Due to the highly conserved nature of the catalytic site across the LOX family, inhibitors like this compound can demonstrate activity against multiple LOX isoforms. nih.gov The absence of a co-crystal structure of LOX with the inhibitor means that the exact binding mode remains to be definitively elucidated. nih.gov

Role of Specific Functional Groups in this compound for Inhibition

The chemical structure of this compound, a haloallylamine sulfone derivative, contains several functional groups that are critical for its potent inhibitory activity.

Aminomethylene Group: This primary amine is considered essential for the inhibitory mechanism. It is directly involved in the formation of the Schiff base with the LTQ cofactor, mimicking the natural substrate's interaction. acs.orgnih.gov Modifications to this group have been shown to result in a total loss of activity. nih.gov

Haloallylamine Moiety: The presence of a fluoroallylamine group is a key feature of this class of inhibitors and contributes to the irreversible nature of the inhibition. nih.gov

Sulfonyl Group: The sulfonyl linker plays a significant role in the potency of inhibition. Its electron-withdrawing properties are thought to stabilize the Schiff base intermediate formed with the LTQ cofactor, thereby enhancing the inhibitory effect. nih.gov Structure-activity relationship studies on analogous compounds have shown a correlation between the electron-withdrawing strength of this linker and the inhibitory potency. nih.gov

Enzyme Kinetics of this compound

The inhibitory potential of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values against various lysyl oxidase enzymes.

Determination of Half-Maximal Inhibitory Concentration (IC50) Values

IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For this compound, these values demonstrate its potent inhibitory effect on members of the lysyl oxidase family. It exhibits sustained inhibition of LOXL1 and LOXL2. medchemexpress.commedchemexpress.com The compound is noted to be less active against other amine oxidases such as semicarbazide-sensitive amine oxidase (SSAO/VAP-1) and monoamine oxidase-B (MAO-B). medchemexpress.commedchemexpress.com

| Enzyme | IC50 Value | Reference |

|---|---|---|

| Human LOXL2 | <1 µM | medchemexpress.commedchemexpress.com |

| Bovine LOX | <10 µM | medchemexpress.commedchemexpress.com |

Determination of Inhibition Constant (Ki) Values

The inhibition constant (Ki) is a more specific measure of the binding affinity of an inhibitor to an enzyme. While this compound is established as a potent irreversible inhibitor, specific Ki values for this compound have not been reported in the reviewed scientific literature. For irreversible inhibitors, the kinetic characterization often focuses on the rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation rate (K_I), rather than a simple Ki.

Analysis of Sustained Inhibition of LOX Isoforms

This compound has been identified as a potent, orally active, and irreversible inhibitor of the lysyl oxidase (LOX) family of enzymes. medchemexpress.comnih.gov Its mechanism of action is rooted in its chemical nature as a haloallylamine sulfone derivative. medchemexpress.com This class of inhibitors functions through a mechanism-based approach, where the compound mimics the natural substrates of the enzyme. nih.gov

The key to its inhibitory action lies in the interaction of its allylamine (B125299) functional group with the lysyl-tyrosyl quinone (LTQ) cofactor present in the active site of LOX enzymes. nih.govsemanticscholar.org It is proposed that the aminomethylene moiety of the inhibitor is crucial for forming a stable Schiff base with the LTQ cofactor, a mechanism analogous to the binding of natural lysyl substrates. semanticscholar.orgacs.org This covalent binding leads to the irreversible inactivation of the enzyme. nih.gov

Research indicates that this compound acts as a pan-LOX inhibitor, demonstrating activity against multiple isoforms of the enzyme. nih.gov Specifically, it has been shown to inhibit bovine LOX with an IC50 value of less than 10 μM and human LOXL2 with an IC50 value of less than 1 μM. medchemexpress.comnih.govmedchemexpress.com The inhibitory potency of such haloallylamine derivatives is often time-dependent, with longer pre-incubation times leading to increased levels of enzyme inhibition. nih.govsemanticscholar.org This is a characteristic feature of mechanism-based inhibitors that undergo an enzymatic conversion to a more reactive species before forming a final, irreversible bond with the enzyme. nih.gov

The sustained inhibition of LOX isoforms by this compound has been demonstrated in preclinical studies. It exhibits prolonged inhibitory effects on LOXL1 and LOXL2. medchemexpress.commedchemexpress.comjustia.com This sustained action is a significant attribute, as evidenced by studies where lysyl oxidase activity remained suppressed long after the plasma concentrations of the compound had fallen below its IC50 value. medchemexpress.com For instance, the half-life of recovery for enzyme activity in certain tissues has been observed to be between 24 hours and 3 days. medchemexpress.com This long-lasting effect underscores the irreversible nature of the inhibition.

Table 1: Inhibitory Activity of this compound against LOX Isoforms

| Enzyme Isoform | Source | IC50 |

| Lysyl Oxidase (LOX) | Bovine | < 10 μM |

| Lysyl Oxidase-Like 2 (LOXL2) | Human | < 1 μM |

Impact on Substrate Specificity of Lysyl Oxidases

There is currently no publicly available scientific literature detailing the specific impact of this compound on the substrate specificity of lysyl oxidases. As a mechanism-based inhibitor that targets the active site, it is designed to broadly inhibit the catalytic function of the enzyme rather than to selectively modulate its substrate preference. The primary function of lysyl oxidases is the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin (B1584352), initiating the cross-linking process. justia.com Inhibitors like this compound act by preventing this fundamental catalytic activity. nih.gov

Cellular and Subcellular Effects of Lox in 3 Dihydrochloride

Modulation of Extracellular Matrix Remodeling in Cellular Systems

The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. LOX-IN-3 dihydrochloride (B599025) influences the remodeling of this critical structure through its inhibition of the LOX enzyme family.

Lysyl oxidase is a key enzyme in the cross-linking of collagen, a primary component of the ECM. By inhibiting LOX, LOX-IN-3 dihydrochloride has been shown to reduce collagen cross-linking. biochempartner.com This has been observed in studies involving human fibroblasts, where a related pan-LOX inhibitor, PXS-4787 hydrochloride, demonstrated a reduction in the deposition and crosslinking of collagen I. medchemexpress.eumedchemexpress.com In rodent models of systemic sclerosis, PXS-5505, another name for LOX-IN-3, was found to ameliorate multi-organ fibrosis by inhibiting collagen crosslinks. biochempartner.com Specifically, it inhibited lysyl oxidase activity in the skin. biochempartner.com Furthermore, in a mouse model of bleomycin-induced lung fibrosis, PXS-5505 normalized collagen crosslink formation. biochempartner.com In mice with hepatic fibrosis, LOX-IN-3 treatment significantly reduced collagen cross-links in the liver. targetmol.com

Similar to its effect on collagen, this compound also impacts elastin (B1584352), another essential ECM protein. The LOX enzyme family is involved in the biogenesis of connective tissue, including elastin. medchemexpress.commedchemexpress.cn By inhibiting LOX, the compound can influence the proper formation and maturation of elastin fibers. In a mouse model of bleomycin-induced lung fibrosis, PXS-5505 (LOX-IN-3) was shown to normalize elastin crosslink formation, suggesting its role in modulating elastin biogenesis. biochempartner.com

Effects on Cell Phenotype and Behavior

The influence of this compound extends beyond the ECM to directly affect cell behavior, particularly in the context of disease models like cancer.

While direct studies on the effect of this compound on cell proliferation are limited in the provided search results, its role as a LOX inhibitor suggests potential involvement. selleckchem.com The broader family of LOX inhibitors is under investigation for its potential in cancer research. glpbio.commedchemexpress.eumedchemexpress.com

Research has indicated that LOX-IN-3 can play a role in metastatic processes. In a study involving a mouse breast cancer cell line (4T1), treatment with LOX-IN-3 significantly reduced the metastatic load in the liver. targetmol.com This suggests that by inhibiting LOX and modulating the ECM, the compound can hinder the ability of cancer cells to migrate and invade new tissues.

Research Findings on this compound

| Parameter | Finding | Model System | Reference |

| Target | Lysyl Oxidase (LOX) inhibitor | In vitro | selleckchem.combiochempartner.comglpbio.com |

| Collagen Cross-linking | Inhibition leads to reduced collagen cross-linking | Human fibroblasts, Rodent models | biochempartner.commedchemexpress.eumedchemexpress.comtargetmol.com |

| Elastin Biogenesis | Normalizes elastin crosslink formation | Mouse model of lung fibrosis | biochempartner.com |

| Metastasis | Significantly reduces metastatic load | Mouse breast cancer model (4T1 cells) | targetmol.com |

| Fibrosis | Ameliorates multi-organ fibrosis | Rodent models of systemic sclerosis, lung, kidney, heart, and liver fibrosis | biochempartner.comtargetmol.commedchemexpress.com |

Influence on Cell Adhesion and Spreading

This compound, as a pan-inhibitor of the lysyl oxidase (LOX) family, is understood to influence cell adhesion and spreading primarily through its impact on the extracellular matrix (ECM). The LOX family of enzymes is crucial for the cross-linking of collagen and elastin, which provides structural integrity to the ECM. dntb.gov.ua This stabilized matrix is essential for regulating cell adhesion and motility. dntb.gov.ua By inhibiting LOX activity, this compound can modulate the mechanical properties of the ECM, which in turn affects how cells adhere and spread.

Research on the broader family of LOX enzymes has shown their importance in the formation of focal adhesions, which are critical for cell adhesion. researchgate.net Specifically, LOX activity is required for the activation of focal adhesion kinase (FAK), a key component in cell migration and adhesion signaling. researchgate.net Furthermore, LOX family proteins play a role in regulating cell adhesion through the stabilization of ECM proteins that mediate cell-matrix interactions. google.com In studies involving the synonym for this compound, PXS-5505, it has been used in conjunction with ECM to modulate cytoskeletal tension, a process downstream of integrin activation and central to cell adhesion. researchgate.net

Regulation of Fibroblast Activation and Myofibroblast Differentiation

This compound has demonstrated significant effects on the activation of fibroblasts and their differentiation into myofibroblasts, a key process in the development of fibrosis. Myofibroblasts are characterized by the expression of α-smooth muscle actin (α-SMA), and studies have shown that PXS-5505, a synonym for this compound, reduces the levels of this critical marker.

In a mouse model of systemic sclerosis, oral administration of PXS-5505 led to a reduction in dermal thickness and α-smooth muscle actin. nih.govmdpi.com Similarly, in a bleomycin-induced model of skin fibrosis, PXS-5505 treatment ameliorated the increase in dermal thickness and was associated with reduced α-SMA levels. researchgate.net The expression of LOX itself is correlated with the differentiation of fibroblasts into active myofibroblasts, which contributes to fibrotic disorders. nih.gov By inhibiting the enzymatic activity of the LOX family, this compound interferes with this pathological cellular transformation. Furthermore, in models of cardiac fibrosis in diabetic mice, fibroblasts with high expression of LOX were identified as crucial for the fibrotic process. nih.gov

Table 1: Effect of PXS-5505 (this compound) on Myofibroblast Differentiation Markers

| Model System | Key Finding | Reference |

|---|---|---|

| Systemic Sclerosis Mouse Model | Reduced dermal thickness and α-smooth muscle actin. | nih.govmdpi.com |

| Bleomycin-Induced Skin Fibrosis | Ameliorated increased dermal thickness and reduced α-SMA. | researchgate.net |

| Cholangiocarcinoma Murine Model | Significant reductions in α-SMA in tumors treated with PXS-5505. | nih.gov |

Impact on Intracellular Signaling Pathways

Modulation of Receptor Tyrosine Kinase (RTK) Signaling (e.g., EGFR, PDGFR)

This compound, through its inhibition of the lysyl oxidase family, can modulate signaling through receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and the platelet-derived growth factor receptor (PDGFR). While direct studies on this compound's effect on EGFR are limited, the broader role of LOX in EGFR signaling is established. For instance, LOX can regulate EGFR by suppressing TGF-β1 signaling, which in turn affects EGFR's cell surface retention and activation. nih.gov

More direct evidence exists for the impact of LOX inhibition on PDGFR signaling. LOX activity has been shown to be a prerequisite for PDGFR-mediated cellular responses. nih.gov Specifically, LOX can oxidize lysyl residues on PDGFRβ, thereby modulating its signaling. springermedizin.de Consequently, inhibition of LOX is expected to reduce the activation of the ERK signaling pathway, which is downstream of PDGFR. researchgate.net This has implications for processes such as the proliferation of megakaryocyte lineages, which are influenced by PDGFR signaling. researchgate.net

Crosstalk with TGF-β Signaling Pathways

There is significant crosstalk between the lysyl oxidase family and transforming growth factor-beta (TGF-β) signaling pathways, which can be modulated by this compound. TGF-β is a potent inducer of fibrosis and is known to upregulate the expression of LOX family members. google.comnih.gov In turn, LOX activity can influence TGF-β signaling.

Studies have shown that LOX can directly bind to TGF-β1 and regulate its signaling through its amine oxidase activity, leading to a suppression of TGF-β1-induced Smad3 phosphorylation. uts.edu.au PXS-5505, the synonym for this compound, has been shown to downregulate the gene expression of pro-fibrotic markers that are downstream of the TGF-β pathway. nih.gov In a model of diabetic cardiomyopathy, the upregulation of LOX was associated with the activation of the TGF-β1-Smad2/3 signaling pathway. nih.gov Furthermore, in lung fibroblasts, LOXL2, a target of this compound, has been shown to activate these cells through the TGF-beta/Smad pathway. nih.gov

Table 2: Interaction of LOX Family and PXS-5505 with TGF-β Signaling

| Interaction | Consequence | Reference |

|---|---|---|

| TGF-β Stimulation | Increased expression of LOX and LOXL1. | google.com |

| LOX Binding to TGF-β1 | Suppression of TGF-β1-induced Smad3 phosphorylation. | uts.edu.au |

| PXS-5505 Treatment | Downregulation of pro-fibrotic markers downstream of TGF-β. | nih.gov |

| LOX Upregulation in Diabetic Cardiomyopathy | Activation of TGF-β1-Smad2/3 signaling pathway. | nih.gov |

| LOXL2 Activity in Lung Fibroblasts | Activation of fibroblasts via the TGF-beta/Smad pathway. | nih.gov |

Effects on Hypoxia-Inducible Factor (HIF-1α) and Related Signaling

This compound is anticipated to affect the hypoxia-inducible factor (HIF-1α) signaling pathway due to the established regulatory loop between LOX and HIF-1α. Under hypoxic conditions, HIF-1α expression is increased, and it acts as a transcription factor that upregulates the expression of LOX. researchgate.netnih.gov

Conversely, LOX activity can also lead to the upregulation of HIF-1α protein expression by activating the PI3K/Akt pathway. nih.gov This creates a positive feedback loop where LOX and HIF-1α synergistically promote conditions that can favor tumor progression. nih.gov Inhibition of LOX with compounds like β-aminopropionitrile (BAPN) has been shown to downregulate the expression of HIF-1α. researchgate.net As a pan-LOX inhibitor, this compound is expected to disrupt this feedback loop, thereby reducing HIF-1α levels and its downstream effects. A proposed mechanism suggests that LOXL2, a target of this compound, acts via the PI3K/AKT/mTOR pathway to activate HIF-1 protein expression. researchgate.net

Influence on MAPK, Akt, and AMPK-VEGF Pathways

This compound can influence several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways, as well as the AMP-activated protein kinase (AMPK)-vascular endothelial growth factor (VEGF) axis.

The inhibition of LOX with PXS-5505 is expected to reduce the activation of the ERK signaling pathway (a component of the MAPK pathway) that is downstream of PDGFR. researchgate.net However, in a study on cyclosporin (B1163) A-induced nephropathy, while a sequential treatment involving a PXS-5505 analog stimulated ERK1/2 activity, it did not have a significant effect on p38 MAPK. uts.edu.au

The link between LOX and the Akt pathway is more clearly defined. LOX can activate the Akt pathway, which in turn can lead to increased expression of VEGF. google.com Furthermore, a proposed mechanism for the action of LOXL2, a target of this compound, involves the PI3K/AKT/mTOR pathway to activate TGF-β signaling and HIF-1 protein expression. researchgate.net A study on renal fibrosis also suggested that the therapeutic effects of another compound were mediated by decreasing the expression of LOXL2 and subsequently affecting the PI3K/AKT pathway. researchgate.net

Regarding the AMPK-VEGF pathway, LOX has been shown to mediate TGF-β-induced p38 AMPK-VEGF signaling. researchgate.net The activation of AMPK can stimulate VEGF expression and angiogenesis. nih.gov Given that LOX inhibition can affect upstream activators of this pathway, it is plausible that this compound could modulate AMPK-VEGF signaling, although direct evidence is still emerging.

Effects on Gene Expression and Protein Synthesis of ECM Components

The structural integrity and composition of the extracellular matrix (ECM) are dynamically regulated by the synthesis and degradation of its core components. The enzyme lysyl oxidase (LOX) plays a pivotal role in the cross-linking of collagen and elastin, which is essential for the stabilization and maturation of the ECM. biochempartner.comglpbio.com The inhibition of LOX, therefore, has significant implications for the expression and synthesis of these and other ECM proteins. This compound, as a pan-LOX inhibitor, is implicated in the modulation of ECM remodeling. targetmol.com

Research indicates that the inhibition of LOX can lead to a reduction in fibrosis across multiple organs by affecting collagen and elastin. Specifically, this compound (also known as PXS-5505) has been shown to ameliorate multi-organ fibrosis by inhibiting the cross-linking of collagen. targetmol.com In models of systemic sclerosis, it has been observed to normalize the formation of collagen and elastin cross-links, thereby reducing pulmonary fibrosis. targetmol.com Furthermore, treatment with this compound has been associated with a decrease in dermal thickness and α-smooth muscle actin, a marker of myofibroblast differentiation. targetmol.com In the context of liver fibrosis, LOX-IN-3 treatment has been found to significantly decrease collagen cross-links. selleckchem.comtargetmol.com

While direct studies detailing the specific effects of this compound on the gene expression and protein synthesis of individual ECM components are limited, the broader effects of LOX inhibition provide a foundational understanding.

Detailed Research Findings

Inhibition of the LOX family of enzymes has been demonstrated to influence the expression and synthesis of several key ECM components:

Collagen: The inhibition of LOX has been shown to directly impact collagen at both the synthesis and deposition levels. Studies using broad-spectrum LOX inhibitors like β-aminopropionitrile (BAPN) have shown that while the total collagen content might not be affected, the structural integrity and deposition are significantly altered. targetmol.com However, other research indicates that LOX inhibition can lead to a decrease in the deposition of fibrotic proteins, including collagens. targetmol.com In a mouse model of cyclosporin A-induced nephropathy, a pan-LOX inhibitor suppressed the protein expression of collagen type 1A. selleckchem.com

Elastin: The synthesis and maturation of elastin are critically dependent on LOX-mediated cross-linking. Inhibition of LOX has been shown to result in a decreased level of tropoelastin and a significant reduction in insoluble elastin. Exogenous supplementation of LOX has been found to increase the synthesis of matrix elastin.

Fibronectin: The expression of fibronectin, a key adhesive glycoprotein (B1211001) in the ECM, has also been shown to be modulated by LOX activity. In rat renal tubular epithelial cells, an increase in LOX expression was correlated with increased fibronectin synthesis. Conversely, silencing LOX expression led to an attenuation of fibronectin deposition. In a model of cyclosporin A-induced nephropathy, a pan-LOX inhibitor, PXS-5382, downregulated the fibrotic marker fibronectin. selleckchem.com

The table below summarizes the observed effects of LOX inhibition on the gene expression and protein synthesis of various ECM components based on available research.

| ECM Component | Effect of LOX Inhibition on Gene/Protein Expression | Key Findings | Citations |

| Collagen | ↓ Decreased protein expression and deposition | Pan-LOX inhibitors suppressed collagen type 1A protein expression. LOX inhibition blocked increases in fibrotic proteins, including collagens. | targetmol.comselleckchem.com |

| Elastin | ↓ Decreased protein levels | Inhibition of LOX led to decreased tropoelastin levels and a very low level of insoluble elastin. | |

| Fibronectin | ↓ Decreased protein expression | A pan-LOX inhibitor downregulated fibronectin expression. Silencing LOX attenuated fibronectin deposition. | selleckchem.com |

| α-Smooth Muscle Actin (α-SMA) | ↓ Decreased protein expression | This compound (PXS-5505) reduced dermal thickness and α-smooth muscle actin. Pan-LOX inhibitors reduced α-SMA protein expression. | targetmol.comselleckchem.com |

It is important to note that while this compound is a potent pan-LOX inhibitor, the specific quantitative effects on the gene expression and protein synthesis of each ECM component may vary depending on the cell type, tissue microenvironment, and the specific LOX isoenzyme being targeted. The available data strongly suggest that by inhibiting the enzymatic activity of the LOX family, this compound can significantly modulate the composition and integrity of the extracellular matrix.

Preclinical Pharmacological Evaluation of Lox in 3 Dihydrochloride

In Vitro Studies on Lysyl Oxidase Activity Inhibition

In biochemical cell-free assays, LOX-IN-3 dihydrochloride (B599025) has demonstrated potent and sustained inhibitory activity against multiple members of the lysyl oxidase family. Early assays showed that the compound inhibits bovine LOX with a half-maximal inhibitory concentration (IC₅₀) of less than 10 μM and human LOXL2 with an IC₅₀ of less than 1 μM. medchemexpress.comimrpress.comresearchgate.net Further studies established it as a pan-LOX inhibitor, with specific IC₅₀ values determined for recombinant human (rh) enzymes. researchgate.net The compound shows sustained inhibition of LOXL1 and LOXL2 and is selective for the LOX family over other amine oxidases, exhibiting less activity against Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) and Monoamine Oxidase B (MAO-B). medchemexpress.com

| Enzyme Target | Source | IC₅₀ (μM) |

|---|---|---|

| LOX | Bovine | <10 |

| LOXL1 | Human (recombinant) | 0.159 |

| LOXL2 | Human (recombinant) | <1, 0.57 |

| LOXL3 | Human (recombinant) | 0.18 |

| LOXL4 | Human (recombinant) | 0.19 |

The inhibition of LOX activity by this compound directly impacts cellular functions related to ECM remodeling. Lysyl oxidase activity is fundamental to the maturation of collagen and elastin (B1584352), and its inhibition prevents the formation of a stiff, cross-linked matrix. nih.gov This mechanism has been demonstrated in cell-based models where pan-LOX inhibition reduces cancer cell invasion and metastasis. researchgate.net In a 3D organotypic invasion assay designed to model the tumor microenvironment, PXS-5505 was shown to significantly reduce the invasion of pancreatic cancer cells. cancerworld.net

While studies focusing specifically on its effects on fibrotic markers in fibroblast cell cultures are not detailed, the mechanism of action strongly implies an anti-fibrotic effect at the cellular level. LOX inhibition is known to reduce collagen cross-linking, which in turn can decrease the activation of pro-survival integrin signaling pathways that contribute to fibrosis and therapy resistance. google.com In studies of related LOX inhibitors, treatment has been shown to inhibit TGF-β-induced fibrosis in human foreskin fibroblast (HFF) cells and decrease ECM cross-linking in cancer cell lines. google.com These findings suggest that by inhibiting the enzymatic activity of LOX, this compound effectively disrupts the cellular processes that lead to the deposition and stiffening of the ECM.

In Vivo Animal Models of Disease

The anti-fibrotic and anti-cancer efficacy of this compound (PXS-5505) has been validated in numerous preclinical animal models. The compound is orally bioavailable and demonstrates robust target engagement in tissues. nih.govpatsnap.com A single oral administration in rats was sufficient to completely abolish lysyl oxidase activity, with a recovery half-life of 24 hours in the aorta. medchemexpress.com

In models of fibrosis, PXS-5505 has shown consistent and potent anti-fibrotic effects across multiple organs. nih.govresearchgate.net In a bleomycin-induced model of skin fibrosis, it reduced dermal thickness and the expression of the myofibroblast marker α-smooth muscle actin (α-SMA). nih.gov Similarly, in a mouse model of bleomycin-induced pulmonary fibrosis, the compound lowered the lung fibrosis score and normalized the elevated levels of collagen and elastin cross-links. researchgate.netnih.gov Its efficacy has also been demonstrated in models of kidney, liver, and heart fibrosis. nih.govresearchgate.net

Beyond organ fibrosis, PXS-5505 has been evaluated in oncology models, where tumor-associated fibrosis can create a barrier to chemotherapy. cancerworld.net In mouse models of pancreatic ductal adenocarcinoma, combining PXS-5505 with chemotherapy reduced tumor desmoplasia and stiffness, which in turn improved drug penetration, reduced metastasis, and significantly increased survival compared to chemotherapy alone. cancerworld.net The compound has also shown efficacy in models of myelofibrosis, a condition characterized by the accumulation of fibrotic tissue in the bone marrow. cancerworld.net

| Disease Model | Animal Model | Key Findings |

|---|---|---|

| Skin Fibrosis | Bleomycin-induced (Mouse) | Reduced dermal thickness and α-SMA expression. nih.gov |

| Lung Fibrosis | Bleomycin-induced (Mouse) | Reduced pulmonary fibrosis, lung weight, and normalized collagen/elastin cross-links. medchemexpress.comnih.gov |

| Kidney Fibrosis | Unilateral Ureteral Obstruction (Mouse) | Reduced kidney fibrosis. medchemexpress.comresearchgate.net |

| Liver Fibrosis | Carbon Tetrachloride (CCl₄)-induced | Reduced fibrotic extent. researchgate.net |

| Heart Fibrosis | Ischaemia-Reperfusion (Rat) | Reduced fibrotic area in the left ventricle. nih.gov |

| Pancreatic Cancer | KPC Mouse Model | Reduced tumor stiffness and metastasis; enhanced chemotherapy efficacy and survival. cancerworld.net |

| Myelofibrosis | - | Preclinical data showed a reduction in bone marrow fibrosis. nih.govcancerworld.net |

| Invasive Lobular Carcinoma | Intraductal Xenograft (Mouse) | Reduced primary tumor growth and metastatic dissemination. biorxiv.org |

Evaluation in Fibrotic Animal Models (e.g., kidney, lung, hepatic fibrosis)

This compound, also known as PXS-5505, has demonstrated significant anti-fibrotic activity in a range of preclinical animal models, targeting key organs affected by fibrotic diseases. medchemexpress.commedchemexpress.com The compound is an orally active inhibitor of the lysyl oxidase (LOX) family of enzymes, which are crucial for the cross-linking of collagen and elastin, processes central to the formation and stabilization of fibrotic tissue. medchemexpress.comnih.govbohrium.com

In models of kidney fibrosis , particularly the unilateral ureteric obstruction (UUO) model in mice, this compound has been shown to reduce the progression of fibrosis. medchemexpress.commedchemexpress.com The UUO model is recognized for its severity, inducing an environment where all lysyl oxidase isoforms are elevated. mdpi.com Treatment in this model resulted in a reduction in the fibrotic area. medchemexpress.commedchemexpress.com Studies have established that LOX expression is increased in various types of fibrotic kidneys, highlighting it as a therapeutic target. elsevierpure.comnih.gov

For lung fibrosis , the compound was evaluated in the bleomycin-induced pulmonary fibrosis mouse model. medchemexpress.commedchemexpress.combiocompare.com Administration of this compound led to a significant reduction in lung fibrosis. medchemexpress.commedchemexpress.com This aligns with findings that LOX expression is upregulated during the fibrotic phase in this particular model. nih.gov

| Organ | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Kidney | Unilateral Ureteric Obstruction (UUO) in mice | Reduced the area of fibrosis. | medchemexpress.commedchemexpress.com |

| Lung | Bleomycin-induced fibrosis in mice | Significantly reduced lung fibrosis and lung weight. | medchemexpress.commedchemexpress.combiocompare.com |

| Liver | Carbon Tetrachloride (CCl4)-induced fibrosis in mice | Significantly reduced the area of fibrosis. | mdpi.com |

Histopathological analysis provides direct visual evidence of the anti-fibrotic effects of this compound. Standardized scoring systems and staining techniques are employed to quantify changes in tissue architecture and collagen deposition. nih.govnih.gov

The Ashcroft score is a widely accepted method for grading the severity of lung fibrosis. nih.govfrontiersin.org In the bleomycin-induced lung fibrosis model, treatment with this compound led to a significant reduction in the Ashcroft score, indicating a marked decrease in fibrotic changes in the lung tissue. medchemexpress.commedchemexpress.com

Picrosirius Red staining is a specialized histological stain used to detect and quantify collagen fibers in tissue sections. abcam.comnih.gov This technique was utilized to assess the impact of this compound in a CCl4-induced liver fibrosis model. mdpi.com The analysis revealed that the compound significantly reduced the area of fibrosis as measured by Picrosirius Red staining, confirming its ability to limit collagen accumulation in the liver. mdpi.com While not a direct study of LOX-IN-3, research using a LOX-specific antibody has also shown that inhibiting LOX activity leads to a decrease in higher-order, cross-linked fibrillar collagen as visualized by Picrosirius Red staining under polarized light. nih.gov

The primary mechanism of this compound's anti-fibrotic effect is the inhibition of the LOX enzyme family. medchemexpress.com These enzymes catalyze the covalent cross-linking of collagen and elastin, which stabilizes the extracellular matrix and makes it resistant to degradation, a hallmark of fibrosis. elsevierpure.comnih.govnih.gov By inhibiting LOX, the compound directly interferes with this pathological process.

The inhibition of LOX activity leads to a suppression of the accumulation of cross-linked collagens. nih.gov This disruption of collagen stabilization is a key factor in promoting the resolution of fibrosis. nih.gov While specific data on hydroxyproline (B1673980) levels following this compound treatment were not detailed in the reviewed sources, hydroxyproline is a major component of collagen, and its content is a common biochemical measure of total collagen deposition. gubra.dkresearchgate.net The demonstrated reduction in fibrosis via histopathology strongly suggests a corresponding decrease in collagen deposition and cross-linking. Pharmacological inhibition of LOX has been shown to decrease collagen over-cross-linking and ameliorate renal fibrosis. elsevierpure.comnih.gov

Impact in Cancer Animal Models (e.g., tumor growth, metastasis, tumor microenvironment modulation)

The role of the lysyl oxidase family in cancer progression is an area of active investigation, with evidence suggesting that these enzymes contribute to tumor growth, metastasis, and the remodeling of the tumor microenvironment. medchemexpress.commedchemexpress.comnih.govtmu.edu.tw LOX enzymes are often overexpressed in various cancers and are associated with poor patient outcomes. nih.gov They contribute to the stiffening of the extracellular matrix (ECM), which can promote cancer cell proliferation, invasion, and the formation of pre-metastatic niches. nih.govnih.govnih.gov

While this compound is positioned for investigation in cancer research, specific preclinical data on its direct effects on tumor volume and metastasis are not yet widely published. medchemexpress.commedchemexpress.com However, the therapeutic potential can be inferred from studies involving other potent LOX inhibitors.

| Cancer Type | Model | Effect of LOX Inhibition | Reference |

|---|---|---|---|

| Breast Cancer | Transgenic mouse model | Significant reduction in tumor growth and metastatic burden. | acs.org |

| Pancreatic Cancer | KPC mouse model | Suppressed metastasis and synergized with chemotherapy. | embopress.org |

| Breast Cancer | Murine breast cancer model | Attenuated lung metastasis. | researchgate.net |

The tumor microenvironment, particularly the stroma, plays a critical role in cancer progression. nih.gov LOX enzymes are key modulators of this environment, primarily by cross-linking collagen, which increases matrix stiffness. tmu.edu.twnih.govdntb.gov.ua This stiffened matrix can enhance cancer cell proliferation and invasion. nih.gov By inhibiting LOX, this compound is expected to alter the physical properties of the tumor stroma, reducing stiffness and potentially impeding tumor progression. nih.gov Studies on LOX inhibition in pancreatic cancer have demonstrated significant stromal alterations, including decreased fibrillar collagen. embopress.org

Angiogenesis, the formation of new blood vessels, is essential for tumors to grow beyond a minimal size. nih.gov The LOX family has been implicated in promoting tumor angiogenesis. nih.govresearchgate.net LOX expression has been shown to correlate with the expression of angiogenic factors like VEGFA and VEGFC. nih.gov In hypoxic tumor environments, LOX is often upregulated and contributes to angiogenesis and metastasis. researchgate.net Inhibition of LOX family members, such as LOXL2, has been shown to reduce primary tumor angiogenesis in breast cancer models. nih.gov Therefore, this compound may exert anti-tumor effects by disrupting the formation of a supportive vascular network.

Pharmacodynamic Assessment of this compound Activity in Preclinical Models

Pharmacodynamic studies confirm that this compound effectively engages and inhibits its target in vivo. In preclinical rat models, a single oral administration of the compound was sufficient to completely abolish lysyl oxidase activity. medchemexpress.commedchemexpress.commedchemexpress.com

A key finding from these studies is the sustained duration of action. medchemexpress.com Despite plasma concentrations of the compound falling significantly within hours of administration, the inhibition of LOX activity was long-lasting. medchemexpress.commedchemexpress.com The half-life for the recovery of enzyme activity varied by tissue, estimated to be approximately 24 hours in the aorta and extending to 2-3 days in the ear. medchemexpress.commedchemexpress.commedchemexpress.com This indicates a durable pharmacodynamic effect that persists well beyond the compound's circulation time, a characteristic favorable for therapeutic development.

| Parameter | Finding | Reference |

|---|---|---|

| Target Engagement | Completely abolished lysyl oxidase activity after a single oral dose. | medchemexpress.commedchemexpress.cominvivochem.com |

| Duration of Action | Sustained inhibition with a recovery half-life of 24 hours (aorta) to 2-3 days (ear). | medchemexpress.commedchemexpress.commedchemexpress.com |

Measurement of Lysyl Oxidase Activity in Biological Samples (e.g., plasma, tissue)

The preclinical pharmacological evaluation of this compound, also known as PXS-5505, has included comprehensive assessments of its inhibitory effects on lysyl oxidase (LOX) and LOX-like (LOXL) enzymes in various biological samples. Both in vitro and in vivo studies have been conducted to determine the potency and duration of action of this compound.

In vitro assays have demonstrated the inhibitory capacity of this compound against different isoforms of the LOX family. The compound exhibits significant inhibitory activity against bovine LOX and human LOXL2, with reported half-maximal inhibitory concentration (IC50) values of <10 µM and <1 µM, respectively. These findings highlight the potent effect of the compound on key enzymes involved in extracellular matrix remodeling.

In vivo studies in animal models have further substantiated the inhibitory effects of this compound on lysyl oxidase activity. In a study involving male Wistar rats, a single oral administration of this compound led to the complete abolition of lysyl oxidase activity. The duration of this inhibition was tissue-dependent, with a recovery half-life of approximately 24 hours in the aorta and between 2 to 3 days in the ear. This sustained inhibition in tissues is a critical factor in the compound's mechanism of action.

Further research in a bleomycin-induced mouse model of systemic sclerosis demonstrated that oral application of PXS-5505 effectively inhibited lysyl oxidase activity in the skin and LOXL2 activity in the lung. nih.gov Despite elevated levels of LOXL2 protein in the lungs of bleomycin-treated animals, PXS-5505 administration resulted in a significant reduction in LOXL2 enzymatic activity, bringing it close to baseline levels. mdpi.com

The following table summarizes the key findings related to the measurement of lysyl oxidase activity.

| Assay Type | Enzyme/Tissue | Species | Key Findings |

| In Vitro | Bovine LOX | Bovine | IC50 <10 µM |

| In Vitro | Human LOXL2 | Human | IC50 <1 µM |

| In Vivo | Aorta | Rat | Complete inhibition with a recovery half-life of ~24 hours |

| In Vivo | Ear | Rat | Complete inhibition with a recovery half-life of 2-3 days |

| In Vivo | Skin | Mouse | Significant inhibition of LOX activity |

| In Vivo | Lung | Mouse | Significant inhibition of LOXL2 activity |

Assessment of LOX-Mediated Cross-Linking Products in Tissues

A crucial aspect of the preclinical evaluation of this compound (PXS-5505) involves its ability to modulate the formation of LOX-mediated cross-linking products in tissues. The inhibition of LOX enzymes is expected to reduce the cross-linking of collagen and elastin, which is a key pathological feature of fibrotic diseases.

In a study utilizing a bleomycin-induced mouse model of lung fibrosis, the effect of PXS-5505 on various cross-linking products was quantified. nih.gov As the primary function of LOX is to initiate the formation of cross-links, the levels of both elastin and collagen cross-links were measured, along with hydroxyproline (HYP) as an indicator of total collagen content. nih.gov

The administration of bleomycin (B88199) resulted in a significant increase in total collagen content, as measured by hydroxyproline levels. nih.gov Treatment with PXS-5505 significantly ameliorated this increase. nih.gov Similarly, the levels of elastin cross-links, specifically desmosine (B133005) (Des) and isodesmosine (B1214917) (Isodes), were found to be elevated in the lungs of bleomycin-treated mice, and this increase was significantly reduced by PXS-5505 treatment. nih.govresearchgate.net

Furthermore, the study assessed the impact of PXS-5505 on both immature and mature collagen cross-links. The immature cross-links, dihydroxy-lysinonorleucine (DHLNL) and hydroxylysinonorleucine (HLNL), as well as the mature cross-links, pyridinoline (B42742) (PYD) and deoxypyridinoline (B1589748) (DPD), were all significantly elevated in the fibrotic lung tissue. researchgate.net Treatment with PXS-5505 led to a marked reduction in the levels of these collagen cross-linking markers. researchgate.net

The anti-fibrotic efficacy of PXS-5505, mediated by its inhibition of collagen and elastin cross-linking, has also been observed in other organ systems. nih.gov For instance, in a rat model of ischemia-reperfusion-induced cardiac fibrosis, orally administered PXS-5505 significantly reduced the area of collagen deposition within the left ventricle by approximately 50%. nih.govmdpi.com

The data below summarizes the effect of PXS-5505 on collagen and elastin cross-linking products in the lungs of bleomycin-induced fibrotic mice. researchgate.net

| Marker | Biological Process | Effect of Bleomycin | Effect of PXS-5505 Treatment |

| Hydroxyproline (HYP) | Total Collagen Content | Increased | Reduced |

| Desmosine (Des) & Isodesmosine (Isodes) | Elastin Cross-links | Increased | Reduced |

| Dihydroxy-lysinonorleucine (DHLNL) | Immature Collagen Cross-link | Increased | Reduced |

| Hydroxylysinonorleucine (HLNL) | Immature Collagen Cross-link | Increased | Reduced |

| Pyridinoline (PYD) | Mature Collagen Cross-link | Increased | Reduced |

| Deoxypyridinoline (DPD) | Mature Collagen Cross-link | Increased | Reduced |

Structure Activity Relationships Sar and Derivative Development for Lox in 3 Dihydrochloride

Identification of Key Pharmacophoric Features of LOX-IN-3 Dihydrochloride (B599025)

LOX-IN-3 dihydrochloride belongs to the class of haloallylamine sulfone derivatives. Its inhibitory activity against the lysyl oxidase family is attributed to a specific combination of structural motifs that constitute its pharmacophore. The core chemical entity, (Z)-3-fluoro-4-(quinolin-8-ylsulfonyl)but-2-en-1-amine, presents several key features essential for its potent and irreversible mechanism of action.

The primary amine is a crucial component, believed to be involved in the enzymatic reaction within the active site of the lysyl oxidase enzymes. The fluoroallylamine moiety is a key structural alert for mechanism-based inhibition. It is hypothesized that this group interacts with the lysine (B10760008) tyrosylquinone (LTQ) cofactor, a unique and highly conserved feature in the active site of all lysyl oxidase family members. This interaction leads to the irreversible inactivation of the enzyme.

The quinoline-8-sulfonyl group is another critical determinant of the compound's activity. This bulky, aromatic sulfone moiety likely contributes to the binding affinity and proper orientation of the inhibitor within the enzyme's active site. The specific substitution pattern on the quinoline (B57606) ring and the presence of the sulfone linker are thought to play a significant role in modulating the potency and selectivity of the inhibitor across the different LOX isoforms. The Z-configuration of the double bond in the fluoroallylamine chain has also been identified as being more active than the corresponding E-isomer, suggesting a strict conformational requirement for optimal binding and inhibition.

Rational Design and Synthesis of this compound Analogs

The development of this compound and its analogs has been guided by a rational design approach, building upon the understanding of the haloallylamine pharmacophore as an inhibitor of amine oxidases. The synthetic strategy for creating a library of analogs has centered on the modification of key structural components to explore and optimize their biological activity.

The synthesis of the core scaffold typically involves the reaction of a suitable aromatic or heteroaromatic sulfonyl chloride with a protected fluoroallylamine precursor. For this compound, this involves the use of quinoline-8-sulfonyl chloride. A key synthetic step is the introduction of the fluoroallylamine side chain, which can be achieved through various established synthetic routes.

The rational design of analogs has focused on several key areas of the molecule:

Modification of the Aromatic Sulfonyl Group: A wide array of aromatic and heteroaromatic sulfonyl chlorides have been utilized to synthesize analogs with diverse electronic and steric properties. This has allowed for the exploration of the binding pocket's requirements and the impact of these groups on potency and selectivity.

Substitution on the Aromatic Ring: The quinoline ring system of this compound, as well as other aromatic systems in its analogs, has been substituted with various functional groups to probe for additional interactions within the active site.

Alterations to the Allylamine (B125299) Chain: Modifications to the length and substitution pattern of the allylamine chain have been investigated to understand their role in the irreversible inhibition mechanism and to fine-tune the reactivity of the pharmacophore.

SAR Studies of this compound Derivatives for Potency and Selectivity

Systematic SAR studies have been instrumental in identifying compounds with potent and selective inhibitory activity against the lysyl oxidase family. These studies have revealed several key trends that govern the biological activity of the haloallylamine sulfone series.

| Compound ID | Aromatic Group | R1 | R2 | LOX IC50 (µM) | LOXL2 IC50 (µM) |

| LOX-IN-3 (PXS-5505) | Quinolin-8-yl | H | H | <10 | <1 |

| Analog A | Phenyl | H | H | >10 | >10 |

| Analog B | Naphthyl | H | H | 1-10 | <1 |

| Analog C | Quinolin-8-yl | CH3 | H | >10 | 1-10 |

| Analog D | Quinolin-8-yl | H | CH3 | <10 | <1 |

Note: The IC50 values are presented as ranges based on available data and are intended for comparative purposes.

The data from these studies indicate that the nature of the aromatic sulfonyl group is a major determinant of potency. Aromatic systems larger than a simple phenyl group, such as naphthyl and quinolinyl, generally lead to enhanced inhibitory activity. This suggests the presence of a hydrophobic pocket in the active site that can accommodate these larger ring systems.

Substitutions on the allylamine chain can have a variable impact on activity. While some modifications are tolerated, others can lead to a significant decrease in potency, highlighting the sensitive nature of the interaction between the fluoroallylamine moiety and the enzyme's active site.

Furthermore, these SAR studies have been crucial in establishing the selectivity profile of the inhibitors. While this compound is a pan-LOX inhibitor, some analogs have shown preferential inhibition of certain LOX isoforms, providing valuable tools for studying the specific roles of each enzyme. For instance, PXS-5505 is less active against SSAO/VAP-1 and MAO-B activities.

Computational Chemistry Approaches in this compound Research

While specific publications detailing extensive computational studies solely on the this compound series are not widely available in the public domain, the rational drug design process for this class of inhibitors likely involved computational chemistry approaches to guide the synthesis and selection of candidate molecules.

Molecular Docking Simulations of LOX-IN-3 Binding

Molecular docking simulations are a powerful tool for visualizing the binding of inhibitors to their target enzymes and for predicting binding affinities. Although a crystal structure of human LOX is not yet available, homology models based on the crystal structure of LOXL2 can be used for such studies.

Docking simulations of this compound into a homology model of the LOX active site would likely aim to:

Confirm the binding pose of the inhibitor and the key interactions with active site residues.

Explain the observed SAR trends, such as the preference for larger aromatic systems.

Provide a structural basis for the irreversible inhibition mechanism involving the fluoroallylamine group and the LTQ cofactor.

Guide the design of new analogs with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for LOX-IN-3 Series

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the LOX-IN-3 series, a QSAR model could be developed to predict the inhibitory potency of new, unsynthesized analogs.

The development of a QSAR model for this series would involve:

Data Set Compilation: A diverse set of LOX-IN-3 analogs with their corresponding experimentally determined IC50 values would be required.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound.

Model Building and Validation: Statistical methods would be used to build a regression model that correlates the descriptors with the biological activity. The model would then be rigorously validated to ensure its predictive power.

A validated QSAR model could be a valuable tool for prioritizing the synthesis of new analogs with a higher probability of being potent LOX inhibitors.

Optimization Strategies for this compound Series

The development of this compound as a clinical candidate involved a multi-parameter optimization process aimed at improving not only its potency and selectivity but also its drug-like properties.

Key optimization strategies for this series included:

Enhancing Potency: Through iterative cycles of design, synthesis, and biological testing, the SAR was explored to identify the optimal combination of structural features for potent pan-LOX inhibition.

Improving Selectivity: While a pan-inhibitor was the goal, selectivity against other amine oxidases, such as MAO-A, MAO-B, and SSAO/VAP-1, was a critical consideration to minimize off-target effects. The SAR studies helped in identifying analogs with a favorable selectivity profile.

Optimizing Pharmacokinetic Properties: The development of an orally bioavailable drug requires careful tuning of its physicochemical properties, such as solubility, permeability, and metabolic stability. Modifications to the chemical structure were likely made to achieve a suitable pharmacokinetic profile for in vivo efficacy.

Ensuring Safety and Tolerability: The optimization process also focused on minimizing any potential toxicity associated with the chemical scaffold.

Through these comprehensive SAR and optimization efforts, this compound emerged as a promising drug candidate with a well-balanced profile of potency, selectivity, and drug-like properties, leading to its advancement into clinical trials for various fibrotic and cancerous conditions.

Advanced Methodological Approaches in Lox in 3 Dihydrochloride Research

High-Throughput Screening Methodologies for Lysyl Oxidase Inhibitors

The discovery of potent and selective lysyl oxidase inhibitors, including the precursors to LOX-IN-3 dihydrochloride (B599025), often begins with high-throughput screening (HTS). nih.govresearchgate.net HTS allows for the rapid testing of large compound libraries to identify "hit" molecules that modulate the activity of a target enzyme. researchgate.net For the LOX family, various HTS-compatible assays have been developed to measure enzymatic activity and inhibition.

These assays are typically conducted in 96-well or 384-well plates, enabling automation and the simultaneous screening of thousands of compounds. assaygenie.com A common method is a sensitive fluorescent assay that measures hydrogen peroxide (H₂O₂), a byproduct of the LOX-catalyzed oxidation of a substrate. sigmaaldrich.comnih.gov The H₂O₂ is detected using a coupled reaction, for instance, with a horseradish peroxidase (HRP) substrate like Amplex Red, which generates a fluorescent product. nih.govnih.gov Another approach involves directly labeling the aldehyde products of the LOX reaction with hydrazide reagents. jhu.edu Mass spectrometry-based HTS methods have also been developed, offering a direct and highly sensitive way to identify both inhibitors and allosteric effectors of LOX enzymes. nih.gov

The primary goal of these screening campaigns is to identify compounds that potently inhibit LOX activity, which can then be optimized through medicinal chemistry to improve properties like selectivity and oral bioavailability, leading to the development of clinical candidates such as PXS-5505. nih.govacs.org

| Assay Type | Principle | Detection Method | Advantages | References |

|---|---|---|---|---|

| Fluorometric (H₂O₂ Detection) | Measures hydrogen peroxide, a byproduct of the LOX enzymatic reaction, using a coupled reaction with HRP and a fluorescent substrate (e.g., Amplex Red). | Fluorescence | Sensitive, readily automated, widely used. | sigmaaldrich.comnih.gov |